Caramiphen edisylate
Descripción general
Descripción
Caramiphen edisylate is a cholinergic antagonist primarily used in the treatment of Parkinson’s disease. It is also utilized, in combination with phenylpropanolamine, as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions . This compound exhibits both peripheral and central antitussive effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of caramiphen edisylate involves the esterification of 1-phenylcyclopentane-1-carboxylic acid with 2-(diethylamino)ethanol. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then reacted with ethane-1,2-disulfonic acid to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Caramiphen edisylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Caramiphen edisylate has garnered significant interest in various fields of scientific research:
Biology: Research focuses on its effects on cholinergic receptors and its potential as a neuroprotective agent.
Medicine: this compound is explored for its therapeutic potential in treating respiratory conditions, Parkinson’s disease, and as an antidote for organophosphate poisoning
Mecanismo De Acción
Caramiphen edisylate exerts its effects by blocking acetylcholine receptors, specifically muscarinic acetylcholine receptors M1 and M2. By inhibiting these receptors, it reduces the overactivity of acetylcholine, leading to the relaxation of bronchial muscles and a decrease in bronchospasms. This mechanism also helps reduce mucus secretion in the respiratory tract . Additionally, its central nervous system effects can be beneficial in treating certain neurological disorders .
Comparación Con Compuestos Similares
Caramiphen edisylate is compared with other cholinergic antagonists such as:
Atropine: Both are anticholinergic agents, but this compound has additional antitussive properties.
Scopolamine: Similar in its anticholinergic effects, but this compound is more effective in treating respiratory conditions.
Benztropine: Used in Parkinson’s disease, but this compound has broader applications in respiratory therapy.
Uniqueness: this compound’s combination of anticholinergic, antitussive, and neuroprotective properties makes it unique among similar compounds .
Actividad Biológica
Caramiphen edisylate (CED) is an anticholinergic compound with notable antiglutamatergic properties, primarily investigated for its potential therapeutic applications in conditions related to nerve agent exposure and seizure management. This article reviews its biological activity, focusing on its pharmacological mechanisms, efficacy in various studies, and implications for treatment protocols.
Pharmacological Profile
Caramiphen acts primarily as a muscarinic acetylcholine receptor antagonist, particularly targeting the M1 receptor. This action contributes to its anticholinergic effects, which are essential in counteracting the cholinergic crisis induced by nerve agents like soman and sarin. Additionally, CED exhibits NMDA receptor antagonistic properties, which may provide neuroprotective effects during glutamatergic excitotoxicity associated with seizures.
- Anticholinergic Activity : Caramiphen's ability to block cholinergic receptors helps mitigate excessive cholinergic signaling during nerve agent exposure. This property is crucial in reducing symptoms associated with cholinergic toxicity, such as seizures and cognitive impairments .
- Antiglutamatergic Properties : By antagonizing NMDA receptors, CED can reduce glutamate-mediated excitotoxicity, which is particularly beneficial in preventing status epilepticus following exposure to nerve agents .
- GABAergic Modulation : Research indicates that caramiphen facilitates GABA-evoked currents at lower concentrations while exhibiting inhibitory effects at higher concentrations. This dual action suggests the presence of distinct binding sites on GABAA receptors, potentially contributing to its anticonvulsant properties .
Efficacy in Animal Studies
Several studies have evaluated the effectiveness of caramiphen in animal models exposed to nerve agents:
- Neuroprotection and Seizure Control : In a study involving male rats exposed to soman, caramiphen was administered as an adjunct to standard treatments (atropine and diazepam). Results showed that caramiphen significantly reduced seizure activity and neurodegeneration compared to diazepam alone. Behavioral tests indicated preserved cognitive function and motor coordination in treated animals .
- Comparison with Other Treatments : Caramiphen demonstrated superior efficacy compared to other anticholinergic drugs like scopolamine in mitigating cholinergic toxicity and enhancing survival rates post-exposure to lethal doses of soman .
- Long-term Effects : A longitudinal study revealed that rats treated with caramiphen exhibited less neuronal degeneration in limbic structures compared to those treated with midazolam, suggesting a protective effect against long-term neurological damage following nerve agent exposure .
Case Studies and Clinical Implications
Case Study 1: Adjunct Therapy for Nerve Agent Exposure
In a controlled experiment, rats were subjected to 1.2 LD50 of GD (soman) and treated with a combination of atropine and caramiphen. The findings indicated that caramiphen not only reduced seizure frequency but also improved cognitive outcomes when administered even 30 minutes post-exposure .
Case Study 2: Comparative Efficacy
A comparative study involving CED and other anticonvulsants showed that CED effectively terminated seizures induced by soman more rapidly than diazepam alone, emphasizing its potential role as a frontline treatment in chemical warfare scenarios .
Summary of Key Findings
Study | Model Used | Treatment | Outcome |
---|---|---|---|
Raveh et al., 2008 | Rats exposed to sarin | Atropine + Caramiphen | Reduced cholinergic toxicity; preserved cognitive function |
Figueiredo et al., 2011 | Rats exposed to soman | Caramiphen + Diazepam | Attenuated seizure activity; decreased neuropathological damage |
Myhrer et al., 2008 | Rats with nerve agent exposure | Caramiphen vs. Scopolamine | Caramiphen more effective than scopolamine in protecting against cognitive deficits |
Propiedades
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANIDACEBXZGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H60N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047835 | |
Record name | Caramiphen edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-86-0 | |
Record name | Caramiphen edisylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen edisylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen hydrogen edisilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN EDISYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.